

Physical and chemical characteristics of deuterated ethyl palmitate

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An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Ethyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of deuterated ethyl palmitate. It includes detailed experimental protocols for its quantification and discusses its applications, particularly in metabolic research and pharmaceutical development. The strategic replacement of hydrogen with deuterium atoms imparts unique properties to the molecule, making it an invaluable tool in various scientific disciplines.

Physical and Chemical Properties

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, modifies the physical properties of ethyl palmitate primarily through the increase in molecular weight. This alteration is fundamental to its application as an internal standard in mass spectrometry-based quantification. The properties of non-deuterated ethyl palmitate are provided as a baseline for comparison.



Property	Ethyl Palmitate	Ethyl Palmitate-d5	Ethyl Palmitate-d31
Synonyms	Ethyl hexadecanoate, Palmitic acid ethyl ester	Ethyl-d5-palmitate	Ethyl hexadecanoate- d31
Molecular Formula	C18H36O2[1][2]	C18D5H31O2[3]	C18H5D31O2
Molecular Weight	284.48 g/mol [1][2]	289.51 g/mol	315.67 g/mol (Calculated)
Appearance	Colorless solid or liquid with a wax-like odor	Not specified (expected to be similar to non- deuterated form)	Not specified (expected to be similar to non- deuterated form)
Melting Point	22–26 °C	Not specified	Not specified
Boiling Point	192-193 °C at 10 mmHg	Not specified	Not specified
Density	0.857 g/mL at 25 °C	Not specified	Not specified
Solubility	Insoluble in water; Miscible with ethanol, DMSO, chloroform, and ethyl acetate	Not specified (expected to be similar to non- deuterated form)	Not specified (expected to be similar to non- deuterated form)
CAS Number	628-97-7	1215397-47-9	1215721-57-5

Spectroscopic Data

Spectroscopic techniques are essential for the structural confirmation and quantification of deuterated ethyl palmitate. The primary differences in spectra compared to the non-deuterated analog appear in mass spectrometry (due to mass difference) and NMR (absence of proton signals at deuterated positions).

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for distinguishing and quantifying deuterated compounds. In Electron Ionization (EI) GC-MS, ethyl palmitate typically produces a



characteristic fragment ion at m/z 88. For deuterated analogs, the molecular ion peak and the mass of fragments containing deuterium will be shifted.

Compound	Method	Precursor Ion (m/z)	Key Fragment lons (m/z)
Ethyl Palmitate	GC-MS (EI)	284 (M+)	88, 101, 257
Ethyl Palmitate-d5	GC-MS (EI)	289 (M+)	Expected shifts in fragments containing the ethyl-d5 group.
Ethyl Palmitate-d31	GC-MS (EI)	315 (M+)	Expected shifts in fragments containing the palmitoyl-d31 chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the substitution of protons with deuterium results in the disappearance of signals at the corresponding chemical shifts. Deuterated solvents like CDCl₃ are used to avoid solvent interference.



Compound	Nucleus	Solvent	Chemical Shifts (δ, ppm)
Ethyl Palmitate	¹ H NMR	CDCl₃	~4.08 (q, 2H, -OCH ₂ -), ~2.29 (t, 2H, - CH ₂ CO-), ~1.26 (m, 26H, -(CH ₂) ₁₃ -), ~0.88 (t, 3H, -CH ₃), ~1.17 (t, 3H, -OCH ₂ CH ₃)
Ethyl Palmitate	¹³ C NMR	CDCl₃	~173.7, ~60.1, ~34.4, ~32.0, ~29.7 (multiple), ~29.3, ~25.0, ~22.7, ~14.3, ~14.1
Deuterated Analogs	¹ H NMR	CDCl₃	Signals corresponding to deuterated positions will be absent or significantly reduced.

Experimental Protocols Synthesis of Deuterated Ethyl Palmitate

While specific synthesis routes for commercially available deuterated ethyl palmitate are often proprietary, a general approach involves the esterification of deuterated palmitic acid with ethanol or deuterated ethanol. The synthesis of stereospecifically deuterium-labeled palmitic acid has been achieved via chemoenzymatic routes, which can be adapted for this purpose.

General Chemoenzymatic Approach for Precursor (Deuterated Palmitic Acid):

- Key Step: Kinetic lipase-catalyzed resolution of racemic secondary propargyl alcohols. This
 enzymatic step allows for the creation of stereospecific chiral centers.
- Isotopic Tagging: An acetylenic bond introduced during the synthesis serves as a handle for introducing deuterium via catalytic deuteration (e.g., using D₂ gas and a catalyst).



 Esterification: The resulting deuterated palmitic acid is then esterified with ethanol (or deuterated ethanol) under standard conditions (e.g., Fischer esterification using an acid catalyst) to yield the final product.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Deuterated ethyl palmitate, particularly ethyl-d5-palmitate, is frequently used as an internal standard for the accurate quantification of ethyl palmitate in biological samples. This protocol details a typical GC-MS method.

Objective: To quantify the concentration of ethyl palmitate in a biological matrix (e.g., hair, blood) using a deuterated internal standard.

- 1. Sample Preparation (Ultrasonication Extraction for Hair):
- Washing: Wash the hair sample twice with n-heptane to remove external contaminants.
- Drying: Dry the sample completely under a gentle stream of nitrogen.
- Internal Standard Spiking: Place the dried sample into a vial and add a known amount of the deuterated internal standard (e.g., ethyl-d5-palmitate).
- Extraction: Add 500 μL of dimethyl sulfoxide (DMSO) and 2 mL of n-hexane.
- Sonication: Sonicate the sample for an extended period (e.g., overnight) to ensure complete extraction of the analyte and internal standard into the organic phase.
- Collection: Carefully collect the n-hexane layer for GC-MS analysis.
- 2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent GC system (or equivalent) with a capillary column (e.g., HP-5MS).
- · Carrier Gas: Helium.
- Oven Temperature Program:
- Initial temperature: 70°C, hold for 3 minutes.
- Ramp 1: 20°C/min to 200°C.
- Ramp 2: 10°C/min to 250°C.
- Ramp 3: 30°C/min to 280°C, hold for 4.5 minutes.
- Mass Spectrometer: Agilent MS detector (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Temperatures: MS Interface at 280°C, Ion Source at 230°C.



- Acquisition Mode: Selected Ion Monitoring (SIM).
- Target Ions (Ethyl Palmitate): m/z 88, 101.
- Target Ions (d5-Ethyl Palmitate): Appropriate m/z for the deuterated standard (e.g., m/z 93).

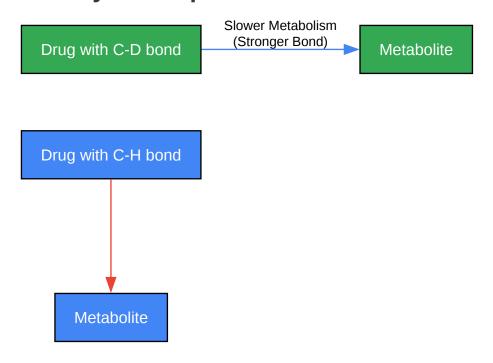
3. Data Analysis:

- Quantification: Create a calibration curve by plotting the ratio of the peak area of the ethyl
 palmitate quantifier ion to the peak area of the deuterated internal standard ion against
 known concentrations.
- Calculation: Determine the concentration of ethyl palmitate in the unknown samples by using the regression equation from the calibration curve.

Applications and Methodological Workflows

The primary utility of deuterated ethyl palmitate stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This slows down the rate of metabolism, a principle widely exploited in drug development to improve the pharmacokinetic profiles of new and existing drugs.

Diagrams of Key Concepts and Workflows



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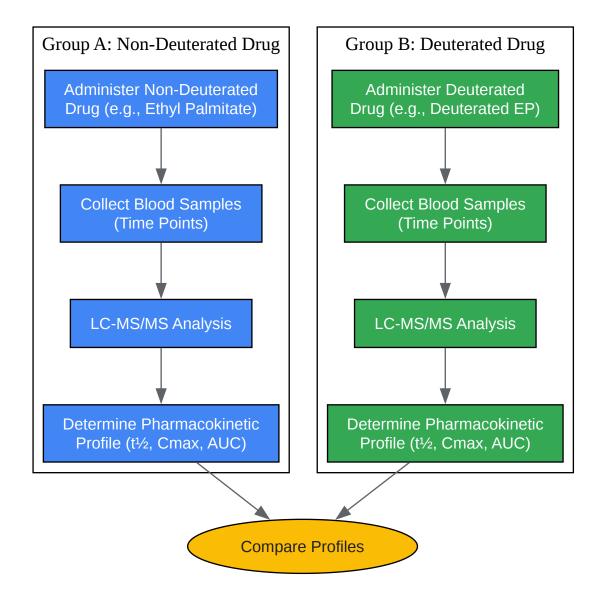




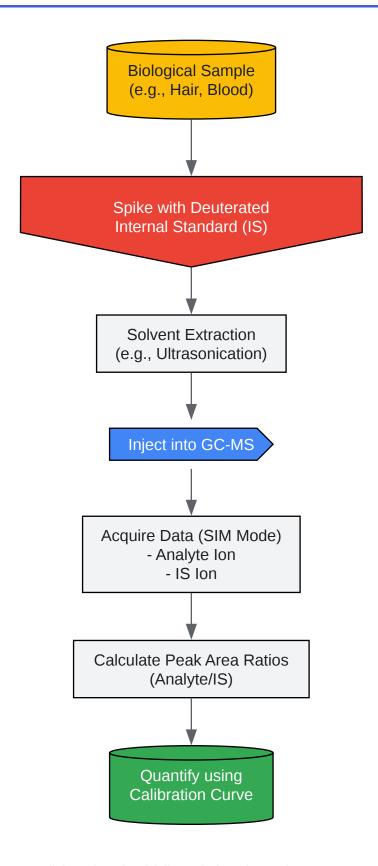


Caption: The Kinetic Isotope Effect slows metabolism for deuterated compounds.









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